MT-DADMe-ImmA

MTAP inhibition Transition-state analogue Enzyme kinetics

Researchers need a selective MTAP inhibitor that fully recapitulates target blockade without off-target effects. MT-DADMe-ImmA solves this with 86 pM Kd-11.6x tighter than MT-ImmA-enabling complete occupancy at sub-nanomolar doses. • Slow-onset, tight-binding TS analogue with 6.3-day in vivo half-life • Oral efficacy in FaDu, A549, H358 xenografts (5-21 mg/kg/day) • >10⁴-fold selectivity vs. PNP; 35°C ΔTm for QC verification

Molecular Formula C13H19N5OS
Molecular Weight 293.39 g/mol
Cat. No. B15585429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-DADMe-ImmA
Molecular FormulaC13H19N5OS
Molecular Weight293.39 g/mol
Structural Identifiers
InChIInChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1
InChIKeyNTHMDFGHOCNNOE-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MT-DADMe-ImmA Product Overview


MT-DADMe-ImmA (also known as MTDIA or Methylthio-DADMe-Immucillin A; CAS 653592-04-2) is a picomolar, slow-onset, transition-state analogue inhibitor of human 5′-methylthioadenosine phosphorylase (MTAP). It represents a chemically stable mimic of the highly dissociative transition state of the phosphorolysis reaction catalyzed by MTAP [1]. MTAP is solely responsible for the metabolism of 5′-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, to S-adenosylmethionine (SAM) [2]. By inhibiting MTAP, MT-DADMe-ImmA elevates cellular MTA, disrupts polyamine homeostasis, and has been shown to induce selective apoptosis in MTAP-expressing cancer cells [3].

Why MT-DADMe-ImmA Substitution Fails


MT-DADMe-ImmA is not a generic MTAP binder. Its structural design is the direct product of transition-state analysis, which distinguishes it from earlier inhibitors like MT-ImmA, substrate analogues like MT-tubercidin, and other DADMe-Immucillin derivatives [1]. As a DADMe-Immucillin, it incorporates a critical 1′-pyrrolidine cationic nitrogen that mimics the highly dissociated ribocation transition state with greater precision than first-generation Immucillins [2]. This results in a Ki of 86-90 pM, which is orders of magnitude more potent than earlier analogues [3]. Substituting MT-DADMe-ImmA with a less refined analogue or a generic MTAP-targeting compound will result in a significant loss of potency, a fundamentally different binding thermodynamic profile, and a deviation from the specific epigenetic and apoptotic mechanisms that have been characterized in cellular and in vivo models [4].

MT-DADMe-ImmA Differentiation Evidence


Binding Affinity vs. MT-ImmA

MT-DADMe-ImmA is a second-generation, picomolar transition-state analogue of MTAP. It demonstrates significantly enhanced potency compared to the first-generation analogue, MT-ImmA. The inhibition constants (Ki) are 86-90 pM for MT-DADMe-ImmA and 1 nM for MT-ImmA, representing an 11- to 12-fold improvement in affinity [1].

MTAP inhibition Transition-state analogue Enzyme kinetics

Thermodynamic Binding Signature vs. MT-ImmA

Crystal structure analysis of the E. coli MTAN (a functional homologue of MTAP) complexed with the inhibitors reveals a key structural difference. MT-ImmA mimics an early transition state, while MT-DADMe-ImmA is a superior mimic of the highly dissociated, late transition state. This is due to a favorable interaction between the cationic 1′-pyrrolidine nitrogen in MT-DADMe-ImmA and a nucleophilic water molecule (WAT3) [1].

Structural biology Enzyme mechanism Inhibitor design

Transition-State Mimicry vs. MT-ImmA

The binding of MT-DADMe-ImmA to the MTAP:phosphate complex is uniquely characterized by being fully entropy-driven, a stark contrast to the fully enthalpy-driven binding of transition-state analogues to the related human purine nucleoside phosphorylase (PNP). In a related MTAP study, the analogue p-Cl-PhT-DADMe-ImmA showed a favorable entropy term of -17.6 kcal/mol with an unfavorable enthalpy of 2.6 kcal/mol, while an 8.5 pM PNP inhibitor showed the opposite [1]. This thermodynamic signature reflects a fundamental difference in how the MTAP protein architecture is reorganized to achieve catalysis [2].

Biophysics Thermodynamics Isothermal titration calorimetry

In Vivo Pharmacodynamic Durability

The combination of MT-DADMe-ImmA (1 µM) and MTA (20 µM) induces significant apoptosis in MTAP-expressing head and neck squamous cell carcinoma (HNSCC) cell lines FaDu and Cal27, while sparing normal human fibroblast cell lines (CRL2522 and GM02037) and an MTAP-deleted breast cancer cell line (MCF7) [1]. In FaDu cells, this treatment caused 30% apoptosis compared to 6% in untreated controls, as well as a significant G2/M arrest (60% vs. 8% in controls) [2]. This selectivity is dependent on the presence of MTAP and is not observed with the inhibitor alone, implicating the accumulation of the substrate MTA as the active agent [3].

Cancer biology Apoptosis Epigenetics

Cancer-Selective Apoptosis Induction

Oral or intraperitoneal administration of MT-DADMe-ImmA (at doses of 5, 9, and 21 mg/kg/day for 28 days) resulted in significant tumor growth inhibition and remission in a mouse xenograft model using FaDu HNSCC tumors [1]. This demonstrates that the picomolar in vitro potency and cellular mechanistic effects of MT-DADMe-ImmA translate into meaningful in vivo anti-tumor activity in a relevant disease model.

Oncology Xenograft models In vivo efficacy

MT-DADMe-ImmA Application Scenarios


Cancer Cell Line Profiling & Synthetic-Lethal Screening

For researchers studying MTAP function in cancer, MT-DADMe-ImmA is the gold-standard chemical probe. Its picomolar potency (Ki = 86-90 pM) ensures complete and sustained MTAP inhibition, while its demonstrated ability to induce selective apoptosis in MTAP-expressing HNSCC and prostate cancer cell lines (FaDu, Cal27, SCC25, PC3) at 1 µM, but not in normal fibroblasts, makes it an ideal tool for dissecting MTAP-dependent oncogenic mechanisms and validating therapeutic hypotheses [1].

Oral In Vivo PD with Infrequent Dosing

The well-characterized downstream effects of MT-DADMe-ImmA—specifically, the accumulation of the substrate MTA and a decrease in CpG island methylation in genomic DNA of treated FaDu cells [1]—make it a powerful reagent for functional genomics. It can be used to probe the link between polyamine metabolism, SAM salvage, and the epigenetic landscape, providing a clear mechanistic link to altered gene expression patterns [2].

Target Engagement QC & Thermal Stability Assays

In the context of drug discovery, MT-DADMe-ImmA serves as a benchmark for developing next-generation MTAP inhibitors. Its transition-state mimicry and in vivo efficacy in a FaDu mouse xenograft model (tumor remission at 5-21 mg/kg/day) [1] establish a clear standard for potency and efficacy. It can be used as a reference compound in SAR studies and for validating new chemical series targeting MTAP for cancer therapy.

Polyamine & SAM Salvage Pathway Dissection

The unique thermodynamic signature of MT-DADMe-ImmA binding—entropy-driven interaction with the MTAP:phosphate complex, in contrast to the enthalpy-driven binding of analogous PNP inhibitors [3]—makes it a key compound for biophysical studies. It is a valuable tool for investigating the fundamental principles of enzyme catalysis, protein-ligand interactions, and the role of entropy and water networks in high-affinity molecular recognition.

Technical Documentation Hub

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